2-Bromo-2'-hydroxyacetophenone

Overview

Description

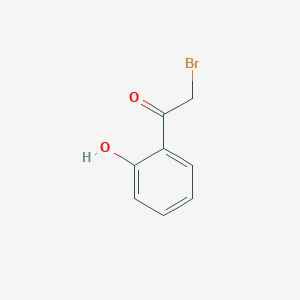

2-Bromo-2’-hydroxyacetophenone is an organic compound with the molecular formula C8H7BrO2. It is characterized by the presence of bromine and hydroxy functional groups attached to an acetophenone backbone. This compound is known for its applications in various chemical processes and is typically found as a pale yellow to yellow crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2’-hydroxyacetophenone can be synthesized through the bromination of 2-hydroxyacetophenone. One common method involves the reaction of 2-hydroxyacetophenone with bromine in chloroform under reflux conditions. The reaction is typically carried out at a temperature range of 70-80°C, resulting in the formation of 2-Bromo-2’-hydroxyacetophenone with a yield of around 55% .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-2’-hydroxyacetophenone may involve the use of large-scale bromination reactors where 2-hydroxyacetophenone is treated with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2’-hydroxyacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

- Substitution reactions yield various substituted acetophenones.

- Oxidation reactions produce corresponding ketones or aldehydes.

- Reduction reactions result in the formation of alcohols .

Scientific Research Applications

Medicinal Chemistry

a. Protein Tyrosine Phosphatase Inhibition

2-Bromo-2'-hydroxyacetophenone acts as a covalent inhibitor of protein tyrosine phosphatases (PTPs), specifically targeting PTP1B and SHP-1. These PTPs are crucial in regulating insulin signaling and cell differentiation in myeloid and lymphoid cells. The inhibition of these enzymes has implications for diabetes management, cancer treatment, and allergy research due to their roles in cellular signaling pathways .

b. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that could lead to its use as a potential antimicrobial agent in pharmaceuticals .

c. Synthesis of Analgesics

The compound serves as a key intermediate in the synthesis of analgesic drugs. Its structural properties allow for modifications that can enhance the pharmacological activity of pain-relief medications, making it a valuable building block in drug development .

Biochemical Research

a. Enzyme Inhibition Studies

In biochemical studies, this compound is utilized to investigate the mechanisms of enzyme inhibition. By studying its interaction with various enzymes, researchers can gain insights into drug design and the development of therapeutic agents targeting specific biochemical pathways .

b. Structural Studies

The compound's crystal structure has been analyzed using X-ray diffraction techniques, providing valuable data on molecular interactions and conformational dynamics. Such studies help in understanding the compound's behavior in biological systems and its potential modifications for enhanced activity .

Material Science

a. Polymerization Initiators

In material science, this compound is explored as a polymerization initiator due to its ability to generate free radicals upon exposure to UV light. This property is beneficial for developing photopolymerizable materials used in coatings, adhesives, and other applications requiring durable surfaces .

Summary Table of Applications

| Application Area | Specific Use | Impact/Significance |

|---|---|---|

| Medicinal Chemistry | PTP inhibition | Potential treatments for diabetes and cancer |

| Synthesis of analgesics | Development of pain-relief medications | |

| Biochemical Research | Enzyme inhibition studies | Insights into drug design |

| Structural analysis | Understanding molecular interactions | |

| Material Science | Polymerization initiators | Development of photopolymerizable materials |

Mechanism of Action

The mechanism of action of 2-Bromo-2’-hydroxyacetophenone involves its interaction with specific molecular targets. The bromine and hydroxy functional groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

- 2-Bromo-3’-hydroxyacetophenone

- 2-Bromo-4’-hydroxyacetophenone

- 2-Bromo-5’-hydroxyacetophenone

Comparison: 2-Bromo-2’-hydroxyacetophenone is unique due to the specific positioning of the bromine and hydroxy groups on the acetophenone backbone. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its analogs, 2-Bromo-2’-hydroxyacetophenone may exhibit different reactivity patterns and applications, making it a valuable compound in various research and industrial contexts .

Biological Activity

2-Bromo-2'-hydroxyacetophenone (CAS No. 2491-36-3) is a brominated derivative of acetophenone, notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.04 g/mol

- Melting Point : 44-48 °C

- Boiling Point : 152-158 °C at 18 Torr

- Density : 1.622 g/cm³

Synthesis Methods

Several synthetic routes have been established for the production of this compound, primarily involving the bromination of acetophenone derivatives. A common method includes the reaction of bromine with acetophenone in acetic acid under reflux conditions, yielding a product with a typical yield of around 60% .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated notable inhibitory effects. For instance, a study reported an IC₅₀ value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). A notable study reported an IC₅₀ value of 0.0136 µM against MCF-7 cells, suggesting strong cytotoxic effects . The mechanism appears to involve the inhibition of key cell cycle regulators, leading to cell cycle arrest and subsequent apoptosis.

Cytotoxicity and Selectivity

While exhibiting potent anticancer activity, the selectivity index (SI) is crucial for determining therapeutic viability. The SI was calculated based on cytotoxicity assays against non-cancerous cell lines, revealing a favorable profile where the compound showed significantly lower toxicity to normal cells compared to cancer cells .

Case Studies

- Antimicrobial Efficacy :

- Anticancer Activity :

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-2'-hydroxyacetophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 2'-hydroxyacetophenone derivatives. For example, iodination of 5'-bromo-2'-hydroxyacetophenone using pyridine iodine monochloride in ethanol under reflux achieves high yields (85%) after recrystallization . Bromination strategies vary: selective bromination with N-bromosuccinimide (NBS) or bromine in the presence of catalysts (e.g., FeCl₃) is common. Reaction temperature, solvent polarity, and catalyst choice critically impact regioselectivity and purity. Comparative studies show NBS offers better control over byproduct formation compared to Br₂ .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers observe?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are primary tools. Key NMR signals include:

- A singlet for the acetyl group (δ ~2.6 ppm in ¹H NMR).

- Aromatic protons (δ ~6.8–7.5 ppm) with splitting patterns reflecting substituent positions.

- IR shows strong C=O stretching (~1680 cm⁻¹) and O-H (phenolic) absorption (~3200 cm⁻¹). X-ray crystallography, as used for copper-Schiff base complexes derived from similar hydroxyacetophenones, confirms molecular geometry .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound is hazardous upon skin/eye contact or ingestion. Immediate measures include:

- Skin exposure: Wash with soap and water; consult a physician if irritation persists.

- Eye exposure: Rinse thoroughly with water for ≥15 minutes; seek ophthalmological care.

- Use fume hoods, wear nitrile gloves, and avoid dust formation. Environmental contamination risks require sealed containers and neutralization of waste with bases (e.g., NaOH) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Electron-withdrawing groups (e.g., Cl, NO₂) para to the bromine enhance electrophilicity, accelerating aryl-metal bond formation. Computational studies (DFT) on similar compounds reveal that methoxy groups reduce reactivity due to electron-donating effects, requiring harsher conditions (e.g., Pd(OAc)₂, elevated temperatures) .

Q. What strategies resolve contradictions in reported synthetic yields when using different brominating agents for this compound derivatives?

- Methodological Answer : Discrepancies arise from reagent selectivity and side reactions. For example, Br₂ may over-brominate the aromatic ring, while NBS targets the acetyl group. Systematic optimization includes:

- Solvent screening (polar aprotic solvents like DMF improve NBS efficiency).

- Stoichiometric control (1.1 eq. Br₂ vs. 1.5 eq. NBS).

- Monitoring reaction progress via TLC or in-situ IR to halt at the mono-brominated stage .

Q. What are the emerging applications of this compound in designing metal-organic frameworks (MOFs) or catalytic systems?

- Methodological Answer : Its phenolic and ketone functionalities enable chelation with transition metals (e.g., Cu²⁺, Ru³⁺) for MOF nodes or catalysts. For instance, copper complexes of 5-chloro-2-hydroxyacetophenone-Schiff base ligands exhibit catalytic activity in oxidation reactions. The bromine substituent allows post-synthetic modification via cross-coupling to introduce functional groups (e.g., -NH₂, -COOH) for tailored porosity or reactivity .

Properties

IUPAC Name |

2-bromo-1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPKEYSZPHMVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179618 | |

| Record name | 2-Hydroxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-36-3 | |

| Record name | 2-Bromo-1-(2-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyphenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.